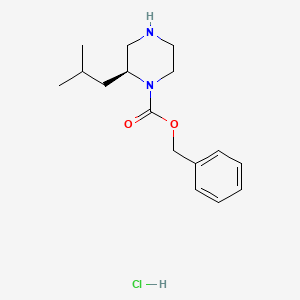

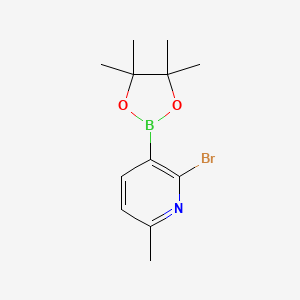

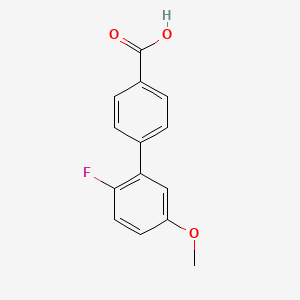

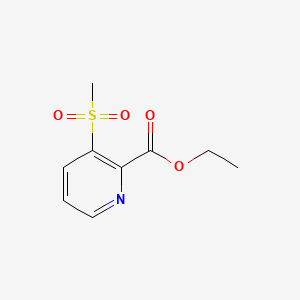

2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a bromopyridine derivative . It is a compound with borate and sulfonamide groups .

Synthesis Analysis

The synthesis of “this compound” involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . It can also be synthesized through nucleophilic and amidation reactions .

Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by 1H and 13C NMR, IR, MS . The crystal structure of this compound is triclinic, with a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)° .

Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For example, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

科学的研究の応用

Bifunctional Building Block for Combinatorial Chemistry : This compound acts as a new unexpected bifunctional building block in combinatorial chemistry. It has been structurally compared with its regioisomer, indicating significant differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group. These structural differences do not explain the observed differences in chemical reactivity but confirm the compound's relatively lower stability. Ab initio calculations based on the HOMO and LUMO also show distributions corresponding to the differences observed in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystal Structure Studies : The compound is involved in the synthesis and crystal structure studies of various boric acid ester intermediates with benzene rings. It is obtained through a three-step substitution reaction, with structures confirmed by spectroscopic methods and mass spectrometry. Density Functional Theory (DFT) calculations are consistent with X-ray diffraction results, revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Enhanced Brightness Emission-Tuned Nanoparticles : This chemical is used in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. It is crucial for creating stable nanoparticles with bright fluorescence emission, which can be tuned to longer wavelengths by energy transfer. These properties are significant for applications in organic light-emitting devices and potentially in biological labeling (Fischer et al., 2013).

Catalytic Enantioselective Borane Reduction : The compound is mentioned in the context of catalytic enantioselective borane reduction processes. It is used in the preparation of chiral pyridyl amines, demonstrating its importance in asymmetric reduction and catalyst development (Huang et al., 2010).

Photoinduced Tautomerization in Chromophores : It's involved in studies on photoinduced tautomerization in chromophores. Such research is vital for understanding the photophysics of molecular systems and has implications for photonic and electronic applications (Vetokhina et al., 2012).

将来の方向性

作用機序

Target of Action

Similar compounds have been used as intermediates in the synthesis of cholinergic drugs , which target the cholinergic system in the body. This system plays a crucial role in muscle movement, breathing, heart rate, and other functions.

Mode of Action

Boronic esters, including pinacol boronic esters, are known to be involved in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction that is widely used in organic synthesis. The boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .

Pharmacokinetics

For instance, boronic esters are known to be susceptible to hydrolysis , which could affect the compound’s stability and bioavailability.

Result of Action

Similar compounds have been used as intermediates in the synthesis of cholinergic drugs , which can treat gastrointestinal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the compound’s action could be influenced by the pH of its environment.

特性

IUPAC Name |

2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYRUNGCPKPNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694430 |

Source

|

| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1309981-30-3 |

Source

|

| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)

![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)